2,6-Bis(2-pyridyl)-4(1H)-pyridone
Overview
Description
2,6-Bis(2-pyridyl)-4(1H)-pyridone is a heterocyclic compound that features a pyridone core substituted with two pyridyl groups at the 2 and 6 positions
Scientific Research Applications
2,6-Bis(2-pyridyl)-4(1H)-pyridone has several applications in scientific research:
Coordination Chemistry: Used as a ligand to form complexes with transition metals, which can be studied for their catalytic and electronic properties.
Biological Studies: Investigated for its potential as a chelating agent in biological systems.
Material Science: Explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary targets of 2,6-Bis(2-pyridyl)-4(1H)-pyridone are RuII complexes . These complexes are stabilized with the pentapyridyl ligand Py5Me2 and with an axial X ligand .
Mode of Action
The compound interacts with its targets through a process of ligand substitution . The cyclic voltammograms of these complexes in MeCN reflect a reversible substitution of the axial X ligand with MeCN . Irreversible ligand substitution is also observed in propylene carbonate, but only at oxidizing potentials that decompose the azide ligand .
Biochemical Pathways
The affected pathways involve the oxidation of the methyl group of m-xylene , a structural analogue of 2,6-lutidine . This oxidation is catalyzed by Xylene monooxygenase (XMO) from Pseudomonas putida .
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of RuII complexes and the oxidation of the methyl group of m-xylene . These processes result in the synthesis of 2,6-bis(hydroxymethyl)pyridine , a versatile chemical intermediate used for the preparation of metal complexes and catalysts, biopolymers, and active pharmaceutical ingredients .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of MeCN and propylene carbonate . These substances can affect the compound’s interaction with its targets and its role in biochemical pathways .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-pyridyl)-4(1H)-pyridone typically involves the condensation of 2-acetylpyridine with 2-pyridinecarboxaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-pyridyl)-4(1H)-pyridone can undergo various chemical reactions, including:
Oxidation: The pyridone ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form dihydropyridone derivatives.
Substitution: The pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the pyridone ring.
Reduction: Dihydropyridone derivatives.
Substitution: Various substituted pyridyl-pyridone compounds.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another ligand with two pyridyl groups, but without the pyridone core.
1,10-Phenanthroline: A ligand with a similar coordination ability but a different ring structure.
2,6-Di(2-pyridyl)pyridine: Similar structure but lacks the pyridone functionality.
Uniqueness
2,6-Bis(2-pyridyl)-4(1H)-pyridone is unique due to the presence of both pyridyl and pyridone groups, which provide a versatile coordination environment. This allows for the formation of a wide range of metal complexes with varying properties, making it a valuable compound in coordination chemistry and related fields.
Properties
IUPAC Name |
2,6-dipyridin-2-yl-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRORSVNZQWCZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)C=C(N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128143-88-4 | |
Record name | 2,6-Bis(2-pyridyl)-4(1H)-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the choice of counterion influence the properties of 2,6-Bis(2-pyridyl)-4(1H)-pyridone-based metal complexes?
A2: Research has shown that the counterion plays a crucial role in determining the solid-state packing and magnetic behaviour of this compound complexes. Different counterions, like BF4-, SiF62-, ClO4-, and others, lead to variations in crystal packing, influencing intermolecular interactions and potentially affecting spin-crossover behaviour. [] For instance, the 2·1H2O complex exhibits polymorphism, with each polymorph displaying distinct spin-crossover behaviour due to differences in crystal packing and intermolecular interactions. []
Q2: Can you elaborate on the spin-crossover behaviour observed in some this compound complexes?
A3: Cobalt(II) complexes with this compound have been shown to exhibit interesting spin-crossover behaviour. [, , ] Spin-crossover refers to the transition between high-spin and low-spin electronic configurations of the metal ion, often triggered by temperature changes. In these complexes, the ligand field strength around the cobalt(II) ion can be tuned to lie near the spin-crossover region. As a result, factors like temperature, pressure, or even subtle changes in the crystal lattice (e.g., due to different counterions or solvent molecules) can induce a transition between the high-spin and low-spin states. [] This makes these complexes attractive for applications in molecular switches, sensors, and data storage devices.
Q3: Are there examples of how the bridging mode of a co-ligand impacts the magnetic properties in this compound complexes?
A4: Yes, research has demonstrated the impact of bridging ligands on the magnetic properties of dinuclear nickel(II) complexes containing this compound. In one study, two complexes were synthesized with different bridging modes of the azide (N3-) ligand. The complex with end-to-end µ1,3-N3 bridging exhibited antiferromagnetic interactions, while the complex with µ1,1-N3 bridging displayed ferromagnetic interactions. [] This highlights the significant influence of the bridging ligand's coordination mode on the magnetic exchange interactions between metal centers in these complexes.
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